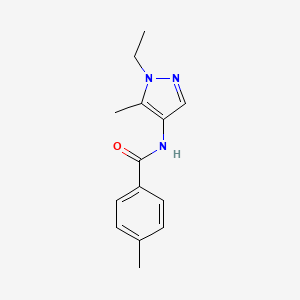![molecular formula C14H17N3O B4366605 N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4366605.png)
N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide
描述
N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide, also known as MPBD, is a chemical compound that has been widely used in scientific research due to its unique properties. MPBD is a small molecule that has the ability to cross the blood-brain barrier, making it an ideal candidate for studying the central nervous system.
科学研究应用
N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been used to study the role of the sigma-1 receptor in the central nervous system and its potential as a therapeutic target for various neurological disorders.
作用机制
The mechanism of action of N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide involves binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been found to increase the activity of the sigma-1 receptor, leading to an increase in calcium signaling and protein synthesis. This may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Biochemical and Physiological Effects:
N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide can increase the activity of the sigma-1 receptor and modulate calcium signaling and protein synthesis. In vivo studies have shown that N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide can improve cognitive function, reduce anxiety, and improve mood. N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its high affinity for the sigma-1 receptor. N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide has been used in various in vitro and in vivo studies to study the role of the sigma-1 receptor in the central nervous system. However, there are also limitations to using N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for the study of N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide and the sigma-1 receptor. One area of research is the development of novel sigma-1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, there is a need for further studies to determine the safety and efficacy of N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide in humans.
属性
IUPAC Name |
N,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)14(18)16(2)10-13-8-9-17(3)15-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUMBIKYXIYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4366528.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366544.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366557.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366558.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366569.png)
![1-(4-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366574.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B4366586.png)
![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366589.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B4366601.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitrobenzenesulfonamide](/img/structure/B4366610.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4366617.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4366621.png)